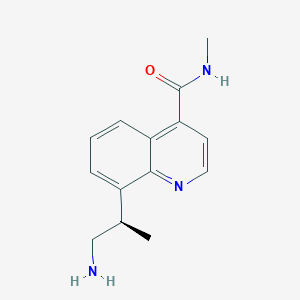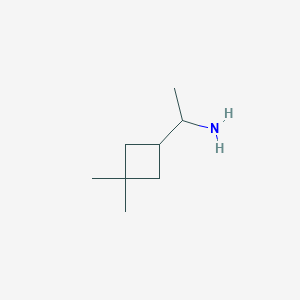
1-(3,3-Dimethylcyclobutyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,3-Dimethylcyclobutyl)ethanamine: is an organic compound characterized by a cyclobutyl ring substituted with two methyl groups at the 3-position and an ethanamine group
準備方法
Synthetic Routes and Reaction Conditions: 1-(3,3-Dimethylcyclobutyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of tert-butyl alcohol with acetylene in the presence of a transition metal catalyst and acid. This reaction yields 3,3-dimethyl-1-butyne, which can then be further processed to obtain this compound .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using readily available raw materials and catalysts. The process is optimized for high yield and purity, making it suitable for commercial applications .
化学反応の分析
Types of Reactions: 1-(3,3-Dimethylcyclobutyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted amines .
科学的研究の応用
1-(3,3-Dimethylcyclobutyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and drug development is ongoing.
Industry: It finds applications in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3,3-Dimethylcyclobutyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
- 1-(3,3-Dimethylcyclobutyl)ethanamine hydrochloride
- ®-1-(3,3-Dimethylcyclobutyl)ethanamine hydrochloride
- (S)-1-(3,3-Dimethylcyclobutyl)ethanamine hydrochloride
Comparison: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its hydrochloride salts, the free base form may exhibit different solubility and reactivity characteristics .
特性
分子式 |
C8H17N |
|---|---|
分子量 |
127.23 g/mol |
IUPAC名 |
1-(3,3-dimethylcyclobutyl)ethanamine |
InChI |
InChI=1S/C8H17N/c1-6(9)7-4-8(2,3)5-7/h6-7H,4-5,9H2,1-3H3 |
InChIキー |
BMYCIMJFSWVVOI-UHFFFAOYSA-N |
正規SMILES |
CC(C1CC(C1)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


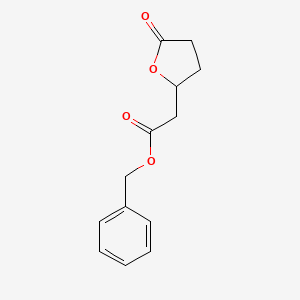
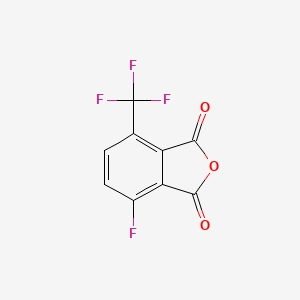
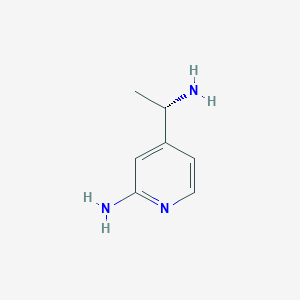
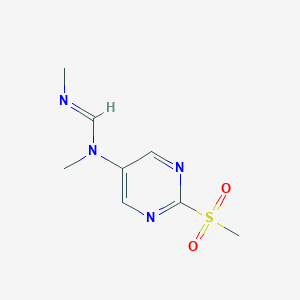

![2-(Benzo[d]thiazol-6-yl)-2-oxoaceticacid](/img/structure/B13121977.png)
![2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13121986.png)
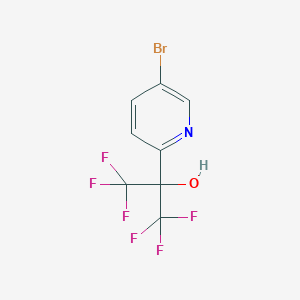
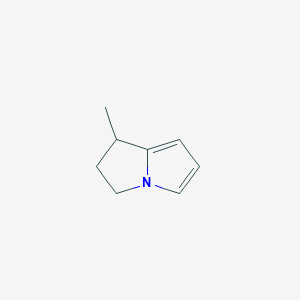
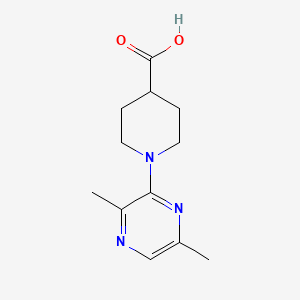
![5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13122012.png)

